ピコリン酸エチル

概要

説明

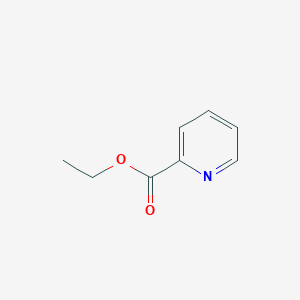

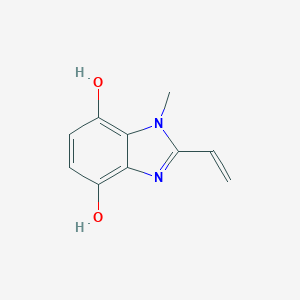

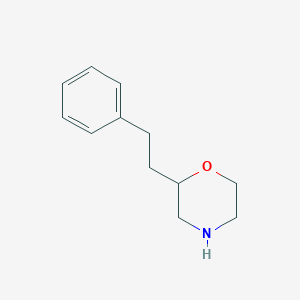

Ethyl picolinate, also known as Ethyl picolinate, is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.

The exact mass of the compound Ethyl picolinate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31651. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Picolinic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl picolinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl picolinate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

糖尿病治療研究

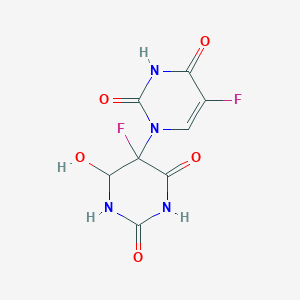

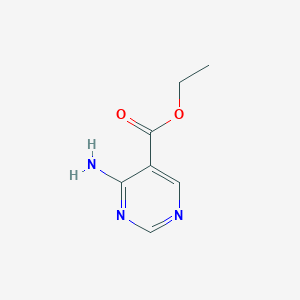

ピコリン酸エチルは、2-アミノジヒドロ[1,3]チアジンの合成に用いられ、BACE 2阻害剤として作用します . これらの阻害剤は、インスリン調節と分泌に関与するBACE2酵素の活性を調節する可能性があるため、糖尿病研究において重要です。

医薬品中間体

医薬品中間体として、ピコリン酸エチルは、様々な医薬品化合物の製造に用いられています . 中間体としての役割は、医薬品原薬(API)の生成につながる化学合成における前駆体であることを意味します。

環境科学

ピコリン酸エチルは、環境における微生物への影響について研究されています。 例えば、バチルス属の発芽、生育、胞子形成を阻害することが示されています , これにより土壌の健康と微生物生態への影響が生じる可能性があります。

生化学研究

生化学において、ピコリン酸エチルは、発芽中の細菌の形態に影響を与えることが観察されています。 研究では、バチルス属のいくつかの種の胞子の発芽開始には影響を与えずに、その発芽の伸長を可逆的に阻害することが明らかになっています . これは、細菌のライフサイクルを理解し、抗菌戦略を開発するために重要となる可能性があります。

作用機序

Target of Action

Ethyl picolinate, also known as ethyl pyridine-2-carboxylate , is a chemical compound that is used in various applications.

Mode of Action

Picolinic acid compounds, which include ethyl picolinate, have been noted for their role in potentiating insulin signaling cascades . They achieve this by affecting effector molecules downstream of the insulin receptor .

Biochemical Pathways

They are known to upregulate insulin-stimulated insulin signal transduction .

Result of Action

Picolinic acid compounds have been associated with increased insulin sensitivity .

Safety and Hazards

将来の方向性

While specific future directions for Ethyl picolinate are not mentioned in the search results, it is used in the synthesis of compounds that have potential applications in the treatment of diabetes . It is also used in the synthesis of novel herbicides , indicating potential future directions in these areas.

生化学分析

Biochemical Properties

Ethyl picolinate can be used in the preparation of 2-Aminodihydro [1,3]thiazines as BACE 2 inhibitors, which are used in the treatment of diabetes This suggests that Ethyl picolinate may interact with enzymes such as BACE 2 and other biomolecules in biochemical reactions

Cellular Effects

In terms of cellular effects, Ethyl picolinate has been found to inhibit the outgrowth and sporulation of Bacillus cereus T and laboratory isolates of B. megaterium AH2 and AV1 and B. brevis AG4 . This suggests that Ethyl picolinate can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism. More detailed studies are needed to fully understand these effects.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

There is currently no available information on the effects of Ethyl picolinate at different dosages in animal models

Transport and Distribution

Information on how Ethyl picolinate is transported and distributed within cells and tissues, including any transporters or binding proteins it interacts with and its effects on localization or accumulation, is currently lacking .

特性

IUPAC Name |

ethyl pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-11-8(10)7-5-3-4-6-9-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYYIPZPELSLDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062489 | |

| Record name | Ethyl pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2524-52-9 | |

| Record name | Ethyl 2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2524-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl picolinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002524529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL PICOLINATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ETHYL PICOLINATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinecarboxylic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl pyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL PICOLINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW5EU98AZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ethyl picolinate interact with biological systems, and what are the downstream effects?

A1: Ethyl picolinate exhibits a specific inhibitory effect on the outgrowth and sporulation stages of Bacillus cereus T in glucose-rich synthetic media. [] This inhibition is not observed during the initial germination and cell division phases. Interestingly, supplementing the media with specific amino acids like aspartic acid, asparagine, lysine, phenylalanine, tyrosine, or compounds like oxaloacetate, nicotinic acid, and nicotinamide can reverse this inhibitory effect. [] Further research indicates that the compound doesn't hinder outgrowth if introduced after a short incubation period post-inoculation. []

Q2: What is the structural characterization of ethyl picolinate?

A2: While the provided abstracts don't explicitly state the molecular formula and weight, ethyl picolinate, also known as 2-pyridinecarboxylic acid ethyl ester, has the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol. Spectroscopic data like NMR shifts are not available within these abstracts.

Q3: Can you elaborate on the stability and material compatibility of ethyl picolinate?

A3: The provided research papers do not delve into the material compatibility of ethyl picolinate. Information on its stability under various conditions is also limited.

Q4: Does ethyl picolinate possess any catalytic properties, and if so, what are its applications?

A4: The provided research papers primarily focus on the biological and chemical properties of ethyl picolinate and do not discuss its use as a catalyst.

Q5: Has computational chemistry been used to study ethyl picolinate?

A5: Yes, theoretical studies employing ab initio methods at the MP2/6–31G(d) and MP2/6–311+G(2d,p) levels have been conducted to investigate the gas-phase thermolysis of ethyl picolinate and related α-amino acid ethyl esters. [] These studies revealed a two-step mechanism: the initial formation of a neutral amino acid intermediate through a six-membered cyclic transition state, followed by rapid decarboxylation via a five-membered cyclic transition state. [] The calculated kinetic parameters from these computational studies align well with experimental findings. []

Q6: How does modifying the structure of ethyl picolinate influence its activity, potency, and selectivity?

A6: The impact of structural modifications on ethyl picolinate's activity, potency, and selectivity is not directly addressed in the provided research papers.

Q7: What is known about the stability and formulation of ethyl picolinate?

A7: Information regarding the stability of ethyl picolinate under various conditions and formulation strategies to enhance its stability, solubility, or bioavailability is not available within the provided research papers.

Q8: Are there any specific SHE (Safety, Health, and Environment) regulations concerning ethyl picolinate?

A8: The provided research papers do not mention any specific SHE regulations for ethyl picolinate.

Q9: What is the current understanding of the pharmacokinetics and pharmacodynamics (PK/PD) of ethyl picolinate?

A9: Detailed information on the ADME (absorption, distribution, metabolism, excretion) profile and in vivo activity and efficacy of ethyl picolinate is not elaborated upon in the provided research papers.

Q10: What do in vitro and in vivo studies reveal about the efficacy of ethyl picolinate?

A10: While the research papers highlight ethyl picolinate's inhibitory effects on Bacillus cereus T, they do not provide specific details about cell-based assays, animal models, or clinical trials.

Q11: What are some of the key milestones in the research on ethyl picolinate?

A27: Key milestones in ethyl picolinate research include understanding its inhibitory effect on Bacillus cereus T outgrowth and sporulation. [] Another notable finding is the ability of specific amino acids and compounds to reverse this inhibition. [] Additionally, the successful synthesis of ethyl picolinate derivatives, such as trifluoromethyl-substituted derivatives, through cobalt-catalyzed [2+2+2] cycloaddition reactions represents a significant advancement. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone](/img/structure/B126977.png)

![Thieno[3,2-b]pyridine-5-carboxylic acid](/img/structure/B126980.png)

![N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B126988.png)

![[4-(4-Fluorophenyl)phenyl]methanol](/img/structure/B127013.png)